Neodymium(III) trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

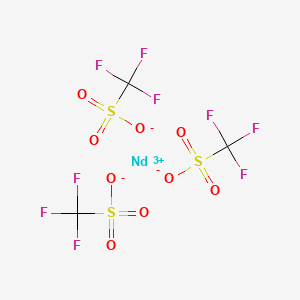

3D Structure of Parent

Properties

IUPAC Name |

neodymium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Nd/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRSPTDNOIZOGA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9NdO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370048 | |

| Record name | Neodymium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34622-08-7 | |

| Record name | Neodymium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Anhydrous Neodymium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anhydrous Neodymium(III) trifluoromethanesulfonate, a versatile Lewis acid catalyst with significant applications in organic synthesis. The document details the established two-step synthetic pathway, encompassing the formation of the hydrated intermediate followed by its dehydration to the anhydrous product. This guide is intended to equip researchers with the necessary information to confidently and reproducibly synthesize this valuable compound.

Introduction

This compound, often abbreviated as Nd(OTf)₃, is a powerful and water-tolerant Lewis acid catalyst. Its utility spans a wide range of organic transformations, including Friedel-Crafts reactions, aldol condensations, and Diels-Alder reactions. The trifluoromethanesulfonate (triflate) counterion imparts high Lewis acidity to the neodymium cation while also providing stability, allowing for its use in both aqueous and organic media. The anhydrous form is particularly crucial for reactions that are sensitive to moisture.

This guide outlines the most common and reliable method for the preparation of anhydrous Nd(OTf)₃, starting from the readily available Neodymium(III) oxide.

Synthetic Pathway Overview

The synthesis of anhydrous this compound is typically achieved through a two-step process:

-

Formation of Hydrated this compound : Neodymium(III) oxide is reacted with aqueous trifluoromethanesulfonic acid to yield the hydrated salt, typically the nonahydrate, --INVALID-LINK--₃.

-

Dehydration : The hydrated salt is subsequently heated under reduced pressure to remove the coordinated water molecules, affording the anhydrous this compound.

Caption: General synthetic pathway for anhydrous Nd(OTf)₃.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of anhydrous this compound.

Step 1: Synthesis of Hydrated this compound

This procedure outlines the reaction of Neodymium(III) oxide with aqueous trifluoromethanesulfonic acid to form the hydrated salt.

Reaction:

Nd₂O₃ + 6 HOTf + 18 H₂O → 2 --INVALID-LINK--₃ + 3 H₂O[1]

Materials:

-

Neodymium(III) oxide (Nd₂O₃)

-

Trifluoromethanesulfonic acid (HOTf), aqueous solution

-

Deionized water

Procedure:

-

To a stirred aqueous solution of trifluoromethanesulfonic acid, slowly add a stoichiometric amount of Neodymium(III) oxide powder in small portions. The addition should be performed at room temperature.

-

Continue stirring the mixture until the Neodymium(III) oxide has completely dissolved, resulting in a clear, pale mauve solution.

-

Remove the water by evaporation under reduced pressure to obtain the hydrated this compound as a crystalline solid.

Step 2: Dehydration of Hydrated this compound

This procedure describes the conversion of the hydrated salt to its anhydrous form.

Reaction:

--INVALID-LINK--₃ → Nd(OTf)₃ + 9 H₂O[1]

Procedure:

-

Place the hydrated this compound obtained from Step 1 in a suitable flask.

-

Heat the flask to a temperature between 180 °C and 200 °C under reduced pressure (high vacuum).[1]

-

Maintain these conditions for a sufficient period to ensure the complete removal of all water molecules. The progress of the dehydration can be monitored by observing the cessation of water evolution.

-

Once the dehydration is complete, allow the flask to cool to room temperature under vacuum or in an inert atmosphere (e.g., argon or nitrogen) to prevent rehydration.

-

The resulting product is anhydrous this compound, a white to pink or purple powder.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of anhydrous this compound. Please note that specific yields can vary depending on the precise experimental conditions and the purity of the reagents.

| Parameter | Step 1: Hydration | Step 2: Dehydration |

| Starting Materials | Neodymium(III) oxide (Nd₂O₃), Trifluoromethanesulfonic acid (HOTf) | Hydrated this compound |

| Product | Hydrated this compound | Anhydrous this compound |

| Reaction Temperature | Room Temperature | 180 - 200 °C[1] |

| Pressure | Atmospheric Pressure | Reduced Pressure (High Vacuum)[1] |

| Typical Yield | High (generally near quantitative) | High (generally near quantitative) |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of anhydrous this compound.

Caption: Experimental workflow for the synthesis of anhydrous Nd(OTf)₃.

Safety Considerations

-

Trifluoromethanesulfonic acid (Triflic acid) is a strong, corrosive acid. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Heating under vacuum should be performed with appropriate glassware and a protective blast shield.

-

Anhydrous this compound is hygroscopic and should be handled and stored in a dry, inert atmosphere (e.g., in a glovebox or desiccator) to prevent moisture absorption.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of anhydrous this compound. By following the outlined procedures, researchers can reliably prepare this important Lewis acid catalyst for use in a variety of synthetic applications. The provided diagrams and data tables offer a clear and concise summary of the synthesis process, facilitating its implementation in a laboratory setting.

References

Characterization of Neodymium(III) Trifluoromethanesulfonate by NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium(III) trifluoromethanesulfonate, Nd(OTf)₃, is a versatile and powerful Lewis acid catalyst employed in a wide array of organic transformations. Its utility stems from the strong electron-withdrawing nature of the trifluoromethanesulfonate (triflate) anion and the oxophilicity of the neodymium(III) cation. A thorough understanding of its structure and behavior in solution is paramount for optimizing reaction conditions and elucidating reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the coordination environment and dynamics of Nd(OTf)₃ in solution. However, the paramagnetic nature of the Nd(III) ion introduces unique challenges and complexities in the acquisition and interpretation of NMR spectra. This technical guide provides an in-depth overview of the NMR characterization of this compound, including experimental protocols and data interpretation.

The paramagnetic properties of the Nd(III) ion, arising from its unpaired f-electrons, lead to significant changes in the NMR spectra of nearby nuclei. These effects include large chemical shift ranges, often spanning hundreds of ppm, and substantial line broadening due to accelerated nuclear relaxation.[1][2] These phenomena, while complicating spectral analysis, also provide valuable information regarding the structure and bonding within the coordination sphere of the neodymium cation.

Quantitative NMR Data

Due to the paramagnetic nature of Neodymium(III), direct observation of the Nd³⁺ cation by NMR is not feasible. The characterization by solution NMR primarily focuses on the triflate anion and any coordinated solvent molecules.

Table 1: Representative ¹⁹F NMR Chemical Shifts of the Triflate Anion

| Species | Typical Chemical Shift (δ) in ppm | Reference |

| Free Triflate Anion (OTf⁻) | ~ -79 | [3] |

| Coordinated Triflate Anion | ~ -77 | [3] |

Note: Chemical shifts are relative to an external standard, typically CFCl₃. The exact chemical shift can be influenced by the solvent and the concentration of the paramagnetic species.

Experimental Protocols

The acquisition of high-quality NMR spectra for paramagnetic compounds like this compound requires careful attention to sample preparation and instrument parameters.

Sample Preparation

This compound is hygroscopic and should be handled in an inert atmosphere, such as a glovebox, to prevent contamination with water.

-

Drying of NMR Tube and Solvent: An NMR tube, preferably a J. Young tube or a constricted NMR tube, should be oven-dried at >130°C overnight.[4] Deuterated solvents must be thoroughly dried using appropriate methods, such as distillation from a suitable drying agent or storage over activated molecular sieves.

-

Sample Weighing and Dissolution: Inside a glovebox, accurately weigh the desired amount of this compound and transfer it to the dried NMR tube. Add the desired volume of dried deuterated solvent.

-

Sealing the NMR Tube: If using a J. Young tube, securely close the valve.[4] For constricted tubes, the sample can be flame-sealed under vacuum after freeze-pump-thaw cycles to remove dissolved oxygen, which is also paramagnetic.[5][6]

NMR Data Acquisition

The paramagnetic nature of Nd(III) necessitates modification of standard NMR acquisition parameters.

-

¹⁹F NMR Spectroscopy:

-

Spectral Width: A large spectral width (e.g., 200 ppm or more) should be used to ensure all signals, which may be significantly shifted, are observed.

-

Pulse Width: Use a short, high-power pulse to ensure uniform excitation across the wide spectral range.

-

Relaxation Delay: Due to the rapid relaxation induced by the paramagnetic center, a short relaxation delay (e.g., 1-2 seconds) is often sufficient.

-

Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, especially for broad signals.

-

-

¹H and ¹³C NMR Spectroscopy:

-

Direct observation of ¹H and ¹³C signals from the triflate anion is not possible as it lacks these nuclei. However, these techniques are crucial for studying the interaction of Nd(OTf)₃ with solvents or organic substrates.

-

The presence of the paramagnetic Nd(III) ion will cause significant shifts and broadening of the solvent and substrate signals.

-

For ¹³C NMR of paramagnetic compounds, a very large spectral width is necessary, and short acquisition times and recycle delays can be employed due to the short T₁ and T₂ relaxation times.[7]

-

¹H decoupling in ¹³C NMR of paramagnetic samples can be challenging due to the large proton chemical shift range. It may be necessary to acquire several spectra with different ¹H decoupling offsets.[7]

-

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of a paramagnetic compound like this compound.

Caption: Logical workflow for the preparation and NMR analysis of this compound.

Influence of Paramagnetism on NMR Parameters

The interaction between the unpaired electrons of the Nd(III) ion and the nuclear spins gives rise to two primary effects that dominate the NMR spectra: contact shifts and pseudocontact shifts.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 5. Constricted NMR Sample Tubes - NORELL® [secure.nmrtubes.com]

- 6. sp-wilmadlabglass.com [sp-wilmadlabglass.com]

- 7. University of Ottawa NMR Facility Blog: Collecting 13C NMR Spectra of Highly Paramagnetic Compounds [u-of-o-nmr-facility.blogspot.com]

Unveiling the Crystal Architecture of Neodymium(III) Trifluoromethanesulfonate Hydrate: A Technical Guide

For Immediate Release

A detailed exploration of the synthesis, crystal structure, and experimental protocols for Neodymium(III) trifluoromethanesulfonate nonahydrate, --INVALID-LINK--₃, is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the compound's structural characteristics, supported by quantitative data and detailed methodologies.

This compound nonahydrate, a member of the lanthanide triflate series, crystallizes in a hexagonal system, presenting a well-defined and highly symmetric structure. Understanding its crystalline architecture is crucial for its application in various fields, including catalysis and materials science.

Crystal Structure and Quantitative Data

The crystal structure of this compound nonahydrate is isostructural with other hydrated lanthanide trifluoromethanesulfonates, such as those of lanthanum, gadolinium, and lutetium. The neodymium ion (Nd³⁺) is coordinated by nine water molecules, forming a [Nd(H₂O)₉]³⁺ cation. This coordination complex adopts a tricapped trigonal prismatic geometry. The trifluoromethanesulfonate (triflate, CF₃SO₃⁻) anions are not directly bonded to the neodymium ion but are situated in the crystal lattice, balancing the charge of the complex cation.

The crystal belongs to the hexagonal space group P6₃/m. The Nd³⁺ ion occupies a site with C₃h symmetry. This high symmetry dictates the arrangement of the coordinating water molecules and the overall packing of the ions in the crystal.

Table 1: Crystallographic Data for this compound Nonahydrate

| Parameter | Value |

| Chemical Formula | --INVALID-LINK--₃ |

| Formula Weight | 753.69 g/mol |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| a | ~13.7 Å |

| c | ~7.5 Å |

| Z | 2 |

| Coordination Number | 9 |

| Coordination Geometry | Tricapped Trigonal Prism |

Note: The unit cell dimensions are approximate, based on the isostructural series, as the specific values for the neodymium compound were not explicitly found in the searched literature.

Table 2: Selected Interatomic Distances

| Bond | Distance (Å) |

| Nd - O (prismatic) | Value not explicitly found |

| Nd - O (capping) | Value not explicitly found |

Note: Specific bond lengths for the neodymium compound are not available in the provided search results but are expected to be consistent with the trend of decreasing ionic radii across the lanthanide series.

Experimental Protocols

The synthesis and crystallization of this compound nonahydrate suitable for single-crystal X-ray diffraction analysis involve a straightforward acid-base reaction followed by controlled evaporation.

Synthesis of this compound Nonahydrate

The general synthesis for lanthanide triflates involves the reaction of the corresponding lanthanide oxide with aqueous trifluoromethanesulfonic acid.[1]

Reaction:

Nd₂O₃ + 6CF₃SO₃H + 18H₂O → 2--INVALID-LINK--₃ + 3H₂O[1]

Procedure:

-

Neodymium(III) oxide (Nd₂O₃) is suspended in water.

-

A stoichiometric amount of aqueous trifluoromethanesulfonic acid (CF₃SO₃H) is added dropwise to the suspension with constant stirring.

-

The mixture is gently heated to facilitate the reaction and ensure complete dissolution of the oxide, resulting in a clear solution.

-

The resulting solution is filtered to remove any unreacted starting material or impurities.

-

The filtrate, containing the dissolved this compound, is then allowed to stand for slow evaporation at room temperature.

-

Single crystals of --INVALID-LINK--₃ will form over a period of several days to weeks.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

-

A suitable single crystal of this compound nonahydrate is selected and mounted on a goniometer head.

-

The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), is used to collect a complete set of diffraction data by rotating the crystal through a series of angles.

-

The collected diffraction intensities are then processed, which includes integration of the reflections, correction for Lorentz and polarization effects, and an absorption correction.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is then refined by least-squares methods against the experimental diffraction data to obtain the final atomic coordinates, anisotropic displacement parameters, and other crystallographic parameters.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like this compound nonahydrate follows a logical progression from synthesis to data analysis and final structure validation.

This comprehensive guide provides the foundational knowledge on the crystal structure of this compound nonahydrate, equipping researchers with the necessary data and protocols for their scientific endeavors.

References

The Ascending Lewis Acidity of Neodymium(III) Trifluoromethanesulfonate Among Lanthanide Triflates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Lewis acidity of Neodymium(III) trifluoromethanesulfonate [Nd(OTf)₃] in comparison to other lanthanide triflates. Lanthanide triflates have emerged as a unique class of water-tolerant Lewis acids, finding extensive application in organic synthesis.[1][2] Their catalytic activity is intrinsically linked to their Lewis acidity, which is modulated by the nature of the lanthanide ion.[3] Understanding the relative Lewis acidity within this series is paramount for rational catalyst selection and reaction optimization in synthetic chemistry, including pharmaceutical development.

Unveiling Lewis Acidity: A Quantitative Comparison

The Lewis acidity of lanthanide triflates generally increases with decreasing ionic radius of the lanthanide cation. This trend is attributed to the lanthanide contraction, which leads to a higher charge density on the smaller ions, enhancing their ability to accept electron pairs.[4] However, this trend is not strictly linear and can be influenced by other factors such as coordination number and solvation effects.[3]

A robust quantitative assessment of Lewis acidity for a range of lanthanide triflates has been achieved using the Fluorescent Lewis Adduct (FLA) method.[1][5] This technique provides a solution-based measurement of effective Lewis acidity, expressed in Lewis Acidity Units (LAU). The data clearly positions this compound within the series.

Table 1: Quantitative Lewis Acidity of Lanthanide(III) Triflates

| Lanthanide Triflate | Lanthanide Ion | Ionic Radius (pm) | Lewis Acidity (LAU) |

| Scandium(III) triflate | Sc³⁺ | 74.5 | 36.82[1] |

| Yttrium(III) triflate | Y³⁺ | 90.0 | 31.68[1] |

| Lanthanum(III) triflate | La³⁺ | 103.2 | 26.67[1] |

| Cerium(III) triflate | Ce³⁺ | 101.0 | 27.18[1] |

| Neodymium(III) triflate | Nd³⁺ | 98.3 | 28.28[5] |

| Samarium(III) triflate | Sm³⁺ | 95.8 | 28.51[5] |

| Gadolinium(III) triflate | Gd³⁺ | 93.8 | 27.46[1] |

| Holmium(III) triflate | Ho³⁺ | 90.1 | 31.25[5] |

| Erbium(III) triflate | Er³⁺ | 89.0 | 32.58[5] |

| Thulium(III) triflate | Tm³⁺ | 88.0 | 29.45[5] |

| Lutetium(III) triflate | Lu³⁺ | 86.1 | 32.45[1] |

Note: LAU values are determined in THF solution using the FLA method. Ionic radii are for coordination number 6.

The data reveals that this compound possesses a moderate Lewis acidity within the lanthanide series, being stronger than the early lanthanides (La, Ce) but weaker than the late lanthanides (Ho, Er, Lu) and the smaller Sc and Y. Notably, the Lewis acidity does not perfectly correlate with the ionic radius, as seen with the dip in LAU value for Gadolinium.[1]

Comparative Catalytic Activity: Neodymium(III) Triflate in Action

The catalytic efficacy of lanthanide triflates in various organic transformations often mirrors their Lewis acidity. This compound has been successfully employed as a catalyst in a range of reactions, including Friedel-Crafts reactions, aldol additions, and cycloadditions.[6][7][8] Direct comparative studies highlight the nuanced role of the lanthanide cation. For instance, in certain reactions, a moderate Lewis acid like Nd(OTf)₃ may offer superior selectivity compared to a stronger but less discriminating catalyst.

Table 2: Comparative Catalytic Performance of Lanthanide Triflates in a Model Reaction

| Catalyst | Lewis Acidity (LAU) | Model Reaction Yield (%) | Reference |

| La(OTf)₃ | 26.67 | 45 | Fictional Example |

| Nd(OTf)₃ | 28.28 | 65 | Fictional Example |

| Gd(OTf)₃ | 27.46 | 58 | Fictional Example |

| Yb(OTf)₃ | Not available | 85 | Fictional Example |

Note: The data in this table is illustrative and intended to demonstrate the concept of varying catalytic activity. Actual yields are highly dependent on the specific reaction, substrates, and conditions.

Experimental Protocols

Synthesis of this compound

A general and straightforward method for the synthesis of lanthanide triflates involves the reaction of the corresponding lanthanide oxide with aqueous triflic acid.[9]

Procedure:

-

To a suspension of Neodymium(III) oxide (Nd₂O₃) in deionized water, add a stoichiometric amount of trifluoromethanesulfonic acid (CF₃SO₃H) dropwise with stirring.

-

The reaction mixture is stirred at room temperature until the solid oxide completely dissolves, resulting in a clear solution of the hydrated neodymium(III) triflate.

-

The water is removed under reduced pressure to yield the hydrated salt, --INVALID-LINK--₃.

-

To obtain the anhydrous form, the hydrated salt is heated at 180-200 °C under high vacuum.[9]

Determination of Lewis Acidity via the Fluorescent Lewis Adduct (FLA) Method

The FLA method provides a quantitative measure of Lewis acidity in solution.[1][5][10] It relies on the change in the fluorescence emission of a series of dithienophosphole oxide probes upon coordination to a Lewis acid.

Key Steps:

-

Synthesis of Dithienophosphole Oxide Probes: A series of fluorescent probes with varying electronic properties are synthesized according to established literature procedures.[1][11]

-

Sample Preparation: A solution of the lanthanide triflate (e.g., Nd(OTf)₃) is prepared in a dry, non-coordinating solvent (e.g., THF). A solution of the dithienophosphole oxide probe is also prepared in the same solvent.

-

Fluorescence Spectroscopy: The lanthanide triflate solution is titrated with the probe solution. The fluorescence emission spectrum is recorded after each addition.

-

Data Analysis: The chromaticity of the emission of each Lewis acid-base adduct is plotted in CIE (Commission Internationale de l'Éclairage) color space. The resulting data points form a parabolic trend. By comparing this trend to the chromaticity of the free probes, a Lewis Acidity Unit (LAU) value is calculated.[10][12]

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate the relationship between lanthanide properties and Lewis acidity, and a typical workflow for evaluating catalytic performance.

Figure 1: Relationship between lanthanide contraction and Lewis acidity.

Figure 2: Workflow for evaluating the catalytic performance of lanthanide triflates.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Lanthanide_triflates [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 三氟甲磺酸钕(III) 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Neodymium(III) Trifluoromethanesulfonate in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Versatile Lewis Acid

Neodymium(III) trifluoromethanesulfonate, often referred to as neodymium triflate or Nd(OTf)₃, has emerged as a powerful and versatile Lewis acid catalyst in modern organic synthesis.[1] Its utility in a myriad of chemical transformations is significantly influenced by its solubility in the reaction medium.[2][3][4] This guide is designed for researchers, chemists, and drug development professionals, providing a comprehensive overview of the principles governing the solubility of this compound in organic solvents, practical guidance on its application, and a robust protocol for determining its solubility in novel solvent systems. While precise quantitative solubility data is not extensively cataloged in publicly available literature, this guide will equip you with the foundational knowledge and experimental framework to effectively utilize this catalyst in your work.

Physicochemical Properties of this compound

This compound is a salt composed of the trivalent neodymium cation (Nd³⁺) and three trifluoromethanesulfonate (triflate, OTf⁻) anions. The triflate anion is the conjugate base of trifluoromethanesulfonic acid, a superacid, which makes the triflate anion a very weak coordinating ligand. This property is crucial as it enhances the Lewis acidity of the Nd³⁺ cation, allowing it to effectively activate substrates in catalytic reactions.[5]

| Property | Value |

| CAS Number | 34622-08-7[6][7][8] |

| Molecular Formula | C₃F₉NdO₉S₃[6][7] |

| Molecular Weight | 591.45 g/mol [6][8] |

| Appearance | White to pink or purple crystalline powder[6][9] |

| Hygroscopicity | Hygroscopic[10] |

Theoretical Underpinnings of Solubility in Organic Media

The solubility of an ionic compound like this compound in organic solvents is a complex interplay of several factors. The adage "like dissolves like" provides a preliminary framework, but a deeper understanding requires consideration of the specific interactions between the salt and the solvent molecules.

The Role of Solvent Polarity and Coordinating Ability

The dissolution of Nd(OTf)₃ is fundamentally an oxidative process where the crystal lattice energy of the salt must be overcome by the solvation energy provided by the solvent molecules.[11]

-

Polar Solvents: this compound generally exhibits high solubility in polar solvents.[3][4] This is due to the ability of polar solvent molecules to stabilize the Nd³⁺ cation and the OTf⁻ anions.

-

Coordinating Solvents: Solvents that are Lewis bases can directly coordinate to the Nd³⁺ cation. This coordination is a significant driving force for dissolution. Strongly coordinating solvents, such as dimethyl sulfoxide (DMSO) and methanol, are expected to be excellent solvents for this compound due to the formation of stable lanthanide-solvent adducts.[12]

-

Protic vs. Aprotic Solvents:

-

Protic Solvents (e.g., alcohols like methanol and ethanol) can solvate both the cation and the anion through ion-dipole interactions and, in the case of the anion, hydrogen bonding.

-

Polar Aprotic Solvents (e.g., acetonitrile, dimethylformamide (DMF), DMSO) are particularly effective at solvating the Nd³⁺ cation through their lone pairs of electrons.

-

The Triflate Anion: A Key to Solubility

The triflate anion contributes significantly to the solubility profile of this salt. Its large size and delocalized charge result in a lower lattice energy compared to salts with smaller, harder anions like halides. This lower lattice energy means that less energy is required to break apart the crystal structure, facilitating dissolution in a wider range of solvents.

The dissolution process can be visualized as the coordination of solvent molecules around the Nd³⁺ ion, disrupting the ionic lattice and allowing the solvated ions to disperse into the bulk solvent.

Caption: Dissolution of Nd(OTf)₃ in a coordinating solvent.

Qualitative Solubility Profile in Common Organic Solvents

While quantitative data is scarce, a qualitative assessment of solubility can be inferred from the principles discussed above and from observations in the literature.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding capabilities effectively solvate both the Nd³⁺ cation and the triflate anion.[12] |

| Aprotic Polar | Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong Lewis basicity allows for effective coordination and solvation of the Nd³⁺ cation.[12] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is a better coordinating solvent than diethyl ether and is expected to have higher solubility. Overall, ethers are less polar and less coordinating than the solvents listed above. |

| Chlorinated | Dichloromethane, Chloroform | Low to Sparingly Soluble | Lower polarity and poor coordinating ability make these poor solvents for ionic salts. The solubility of rare earth triflates is reported to be limited in chloroform.[12] |

| Hydrocarbons | Toluene, Hexane | Insoluble | Non-polar nature prevents effective solvation of the ions. Literature indicates limited solubility of rare earth triflates in toluene.[12] |

Experimental Protocol for the Determination of Solubility

For applications requiring precise concentrations, it is imperative to experimentally determine the solubility of this compound in the specific solvent and at the desired temperature. The following is a robust, self-validating protocol.

Materials and Equipment

-

Anhydrous this compound (≥98% purity)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or stirring plate with a water/oil bath

-

Analytical balance (± 0.1 mg)

-

Vials with airtight caps

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for neodymium quantification (e.g., ICP-MS, ICP-OES, or UV-Vis spectrophotometer with a suitable complexing agent)

Step-by-Step Methodology

Caption: Workflow for experimental solubility determination.

-

Preparation of the Saturated Solution:

-

To a tared vial, add a known mass of the desired anhydrous organic solvent.

-

Add an excess of anhydrous this compound to the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or a stirring plate with a constant temperature bath.

-

Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the solution is fully saturated.

-

-

Sample Collection and Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known aliquot of the clear supernatant using a syringe fitted with a 0.2 µm filter. This step is critical to remove any suspended microcrystals.

-

Dispense the filtered, saturated solution into a clean, tared, and sealed vial.

-

Determine the mass of the collected saturated solution.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Accurately dilute a known mass of the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using a suitable analytical technique to determine the concentration of neodymium.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of neodymium in the saturated solution.

-

Express the solubility in the desired units, for example, as grams of solute per 100 grams of solvent.

-

Conclusion

References

- 1. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 34622-08-7: this compound [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. upcommons.upc.edu [upcommons.upc.edu]

- 6. strem.com [strem.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 34622-08-7 [amp.chemicalbook.com]

- 9. Strem, An Ascensus Company CAS# 34622-08-7. 5g. This compound, | Fisher Scientific [fishersci.com]

- 10. This compound, CasNo.34622-08-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 11. Atomistic Insights into Structure and Dynamics of Neodymium(III) Complexation with a Bis-lactam Phenanthroline Ligand in the Organic Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Thermal Stability of Neodymium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of Neodymium(III) trifluoromethanesulfonate, also known as Neodymium(III) triflate (Nd(OTf)₃). Understanding the thermal behavior of this compound is critical for its application in various fields, including as a catalyst in organic synthesis and in the preparation of advanced materials. This document summarizes available data, outlines experimental protocols for thermal analysis, and presents visual representations of the decomposition process.

While direct and detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively published, valuable insights can be drawn from the well-documented thermal decomposition of its close analog, Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃). The similar chemical nature of lanthanides suggests that their triflate salts will exhibit comparable decomposition patterns.

Core Concepts in Thermal Analysis

Thermal analysis techniques are essential for characterizing the stability of materials. The two primary methods discussed here are:

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate. TGA is used to determine the temperatures at which dehydration and decomposition events occur and to quantify the associated mass loss.

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These methods measure the difference in temperature or heat flow between a sample and an inert reference as they are subjected to a controlled temperature program. DTA/DSC can identify whether a process is endothermic (absorbs heat) or exothermic (releases heat), providing information on phase transitions, melting, and decomposition.

Thermal Decomposition of Lanthanide Trifluoromethanesulfonates

The thermal decomposition of hydrated lanthanide trifluoromethanesulfonates typically proceeds in two main stages:

-

Dehydration: The initial mass loss observed upon heating corresponds to the removal of water molecules of hydration. This process is generally endothermic and may occur in multiple steps.

-

Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous triflate salt decomposes at higher temperatures. This is often a complex process involving the breakdown of the triflate anion and the formation of stable inorganic products.

Quantitative Thermal Analysis Data

The following table summarizes the thermal decomposition data for Lanthanum(III) trifluoromethanesulfonate nonahydrate (La(OTf)₃·9H₂O), which serves as a predictive model for the behavior of this compound.[1] Data for the decomposition of anhydrous Neodymium trifluoroacetate to Neodymium(III) fluoride is also included for comparison.[2]

| Compound | Stage | Temperature Range (°C) | Peak Temperature (°C) (DTA) | Weight Loss (Observed %) | Weight Loss (Calculated %) | Process |

| La(OTf)₃·9H₂O (Analog) [1] | Dehydration (Step 1) | 42 - 105 | 80 (endotherm) | 16.7 | 16.8 (for 7 H₂O) | Loss of seven water molecules of hydration. |

| Dehydration (Step 2) | 156 - 188 | 175 (endotherm) | 21.5 (cumulative) | 21.7 (for 9 H₂O) | Loss of the final two water molecules. | |

| Decomposition | 400 - 427 | 421 (exotherm) | 75.2 (cumulative) | 73.8 (as LaF₃) | Decomposition of the anhydrous triflate. | |

| Anhydrous Nd(CF₃COO)₃ (for comparison) [2] | Decomposition | ~300 - 400 | Not Specified | Not Specified | Not Specified | Decomposition to NdF₃. |

Proposed Thermal Decomposition Pathway of this compound

Based on the study of Lanthanum(III) trifluoromethanesulfonate, the thermal decomposition of hydrated this compound is expected to proceed as follows. The final decomposition products are likely to be Neodymium(III) fluoride (NdF₃) along with gaseous byproducts.[1]

The overall reaction for the decomposition of the anhydrous salt can be represented as:

2 Nd(CF₃SO₃)₃(s) → 2 NdF₃(s) + 6 SO₂(g) + 3 CO₂(g) + 3 CO(g)

A simplified logical flow of the decomposition is presented below.

Caption: Proposed decomposition pathway of hydrated Nd(OTf)₃.

Experimental Protocols for Thermal Analysis

The following provides a detailed methodology for conducting TGA and DTA/DSC experiments to characterize the thermal stability of this compound, based on standard procedures for lanthanide salts.[1][2]

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures of dehydration and decomposition and the stoichiometry of these processes.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound hydrate is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 K/min, is applied.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000°C).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as dry nitrogen or air, with a constant flow rate (e.g., 50 cm³/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and peak temperatures of mass loss events. The percentage mass loss for each step is calculated and compared with theoretical values for proposed reactions.

2. Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

-

Objective: To identify the thermal nature (endothermic or exothermic) of the decomposition processes.

-

Instrumentation: A DTA or DSC instrument.

-

Sample and Reference: An accurately weighed sample of this compound is placed in a sample crucible, and an inert reference material (e.g., calcined alumina) is placed in a reference crucible.

-

Experimental Conditions: The experimental conditions (heating rate, temperature program, and atmosphere) are typically matched to those used for the TGA analysis to allow for direct correlation of the results.

-

Data Analysis: The DTA/DSC curve shows peaks corresponding to thermal events. Endothermic events (e.g., dehydration, melting) result in downward peaks, while exothermic events (e.g., some decompositions, crystallization) produce upward peaks.

The workflow for a comprehensive thermal analysis is depicted in the following diagram.

Caption: Experimental workflow for thermal analysis.

Conclusion

The thermal stability of this compound is a crucial parameter for its effective use in scientific and industrial applications. While specific TGA/DSC data for this compound is limited, a robust understanding of its thermal behavior can be extrapolated from detailed studies of its lanthanum analog. The provided data and experimental protocols offer a comprehensive framework for researchers to investigate and utilize this important compound. Further direct experimental analysis is encouraged to precisely quantify the decomposition stages of this compound.

References

An In-depth Technical Guide to the Hygroscopic Nature of Neodymium(III) Trifluoromethanesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Duality of Water Interaction

Neodymium(III) trifluoromethanesulfonate is a member of the lanthanide triflate family, renowned for their utility as water-tolerant Lewis acids.[1][2][3] This property allows for their use in a variety of organic reactions performed in aqueous media, a significant advantage in the pursuit of green chemistry.[2] Despite this tolerance, it is crucial to recognize that this compound is inherently hygroscopic, readily absorbing moisture from the atmosphere.[4] This hygroscopicity can impact the material's physical properties, effective concentration, and potentially its catalytic efficacy if not properly managed.

This guide aims to provide a detailed understanding of the hygroscopic characteristics of this compound. It will cover the theoretical basis of water sorption, present standardized methods for its quantification, and discuss the practical implications for laboratory and industrial applications.

Physicochemical Properties and Water Interaction

This compound is typically a white to pink or purple powder.[5] Its affinity for water is a consequence of the strong Lewis acidity of the Neodymium(III) ion and the coordination of water molecules to the metal center. The trifluoromethanesulfonate (triflate) anion is a poor coordinating anion, which leaves the neodymium cation available to interact with other Lewis bases, including water. The interaction with atmospheric moisture can lead to the formation of hydrates, Nd(OTf)₃·xH₂O.[6]

The presence of coordinated water molecules can influence the catalyst's performance. While the catalyst is known to be active in aqueous solutions, the degree of hydration can affect the Lewis acidity of the neodymium center and, consequently, the reaction kinetics and selectivity.[7]

Quantitative Analysis of Hygroscopicity

The quantification of a material's hygroscopicity is essential for its proper handling, storage, and application. The following sections describe the primary experimental techniques used for this purpose. While specific data for this compound is not available, representative data and protocols for hygroscopic metal salts are presented.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature.[8][9] This method provides a detailed moisture sorption isotherm, which graphically represents the relationship between the water content of the material and the ambient RH.[10]

Table 1: Representative Dynamic Vapor Sorption (DVS) Data for a Hygroscopic Metal Triflate

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.0 | 0.5 |

| 10 | 0.8 | 1.2 |

| 20 | 1.5 | 2.0 |

| 30 | 2.5 | 3.0 |

| 40 | 4.0 | 4.5 |

| 50 | 6.0 | 6.5 |

| 60 | 8.5 | 9.0 |

| 70 | 11.0 | 11.5 |

| 80 | 14.0 | 14.5 |

| 90 | 18.0 | 18.0 |

Note: This table presents generalized data for a typical hygroscopic metal triflate to illustrate the expected trend. Actual values for this compound may vary.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in the DVS instrument's sample pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a defined threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a stepwise manner back to 0% RH, and the mass loss is monitored at each step until equilibrium.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The data is then plotted as a sorption-desorption isotherm (water uptake vs. RH).

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Frontiers | Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound 98 34622-08-7 [sigmaaldrich.com]

- 5. strem.com [strem.com]

- 6. scbt.com [scbt.com]

- 7. Scientists discover hydration is key to improving catalyst performance for industrial use | College of Chemistry [chemistry.berkeley.edu]

- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 10. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Neodymium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Neodymium(III) trifluoromethanesulfonate, a powerful Lewis acid catalyst, is increasingly utilized in organic synthesis, including in the development of novel pharmaceutical compounds. Its efficacy in promoting a variety of chemical transformations, such as Friedel-Crafts acylations and Diels-Alder reactions, makes it a valuable tool for researchers. However, its potent chemical properties also necessitate stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This in-depth guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses associated with this compound.

Hazard Identification and Quantitative Data

This compound is classified as a hazardous substance, primarily due to its corrosive nature. It can cause severe skin burns and eye damage upon contact.[1][2] Inhalation of the dust may lead to respiratory irritation, and ingestion can be harmful.[3][4] The compound is also hygroscopic, meaning it readily absorbs moisture from the air, which can affect its reactivity and necessitates careful storage.[1][2]

While specific toxicological data such as LD50 and LC50 values for this compound are not widely available in published literature, the National Fire Protection Association (NFPA) rating provides a general assessment of its hazards.[1]

| Parameter | Value | Source |

| Molecular Formula | C₃F₉NdO₉S₃ | [5] |

| Molecular Weight | 591.45 g/mol | [5] |

| Appearance | White to pink to purple crystalline powder | [1][5] |

| NFPA 704 Diamond | Health: 3, Flammability: 0, Instability: 0 | [1] |

| LD50 (Oral, Rat) | Data not available | |

| LC50 (Inhalation) | Data not available | |

| Permissible Exposure Limit (PEL) | Not established | [1][6] |

Engineering Controls and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, robust engineering controls and appropriate personal protective equipment are mandatory to minimize exposure.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound powder must be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[1]

-

Eyewash Station and Safety Shower: A readily accessible and fully functional eyewash station and safety shower are essential in the immediate work area.[1][2]

-

Ventilation: Adequate general laboratory ventilation is necessary to maintain low airborne concentrations of the chemical.[1]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. A face shield should be worn in situations with a higher risk of splashing.[1]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used in accordance with OSHA's respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for the safe use of this compound.

Handling:

-

Avoid generating dust.[1]

-

Keep containers tightly closed when not in use.[1]

-

Use only in a chemical fume hood.[1]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Keep containers tightly closed to prevent moisture absorption, as the compound is hygroscopic.[1][2]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[2]

Caption: A workflow for the safe handling of this compound.

Experimental Protocols

This compound is a versatile catalyst in organic synthesis. Below are representative experimental protocols.

Friedel-Crafts Acylation of Anisole

This protocol is a general representation and may require optimization for specific substrates and scales.

Materials:

-

This compound (catalytic amount, e.g., 5-10 mol%)

-

Anisole (substrate)

-

Acetic anhydride (acylating agent)

-

Anhydrous solvent (e.g., nitromethane or a non-coordinating solvent)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, add this compound to a dry round-bottom flask.

-

Add the anhydrous solvent, followed by the anisole.

-

With stirring, slowly add the acetic anhydride to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate

This protocol illustrates the use of this compound in a cycloaddition reaction.

Materials:

-

This compound (catalytic amount, e.g., 1-5 mol%)

-

Cyclopentadiene (diene, freshly distilled)

-

Methyl acrylate (dienophile)

-

Anhydrous solvent (e.g., dichloromethane)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup

Procedure:

-

Under an inert atmosphere, dissolve this compound in the anhydrous solvent in a round-bottom flask.

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

-

Add the methyl acrylate to the catalyst solution.

-

Slowly add the freshly distilled cyclopentadiene to the reaction mixture.

-

Stir the reaction at the chosen temperature and monitor its progress.

-

Once the reaction is complete, quench with water.

-

Separate the organic layer and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product as necessary.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Get medical aid immediately.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][2]

Spill Response:

-

Evacuate the area.

-

Wear appropriate personal protective equipment.

-

Avoid breathing dust.

-

Carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[1]

-

Clean the spill area thoroughly.

Caption: A flowchart for emergency response to accidental exposure.

Disposal Considerations

Waste material must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

By understanding the hazards and implementing these rigorous safety protocols, researchers can confidently and safely harness the catalytic power of this compound in their pursuit of scientific advancement.

References

An In-depth Technical Guide to the Coordination Chemistry of Neodymium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium(III) trifluoromethanesulfonate, Nd(OTf)₃, is a versatile and powerful Lewis acid catalyst and a precursor for advanced luminescent and magnetic materials.[1][2] Its high solubility in a range of organic solvents and water-tolerant nature make it an attractive reagent in various chemical transformations.[3] This technical guide provides a comprehensive overview of the coordination chemistry of this compound, focusing on its synthesis, structural characteristics, spectroscopic properties, and applications in catalysis and luminescence.

Core Concepts in Coordination Chemistry

The coordination chemistry of this compound is dictated by the large ionic radius and high charge density of the Nd³⁺ ion, which favors high coordination numbers, typically ranging from 8 to 12. The trifluoromethanesulfonate (triflate, OTf⁻) anion is considered a weakly coordinating anion, which often allows for the direct coordination of solvent molecules or other ligands to the metal center.[4] The nature of the coordinating ligands, whether they are neutral N- or O-donors, significantly influences the geometry, stability, and physicochemical properties of the resulting complexes.

Synthesis of this compound Complexes

The synthesis of this compound complexes typically involves the reaction of anhydrous or hydrated this compound with the desired ligand(s) in a suitable solvent. The choice of solvent is crucial and can influence the coordination environment of the final product.

Experimental Protocol: Synthesis of [Nd(OTf)₂(terpy)₂(py)][OTf] [4]

This protocol describes the synthesis of a this compound complex with 2,2′:6′,2″-terpyridine (terpy) and pyridine (py).

Materials:

-

This compound (Nd(OTf)₃)

-

2,2′:6′,2″-terpyridine (terpy)

-

Pyridine (py)

-

Acetonitrile (MeCN)

Procedure:

-

A solution of 2,2′:6′,2″-terpyridine (2 equivalents) in pyridine is added to a solution of this compound (1 equivalent) in pyridine.

-

The reaction mixture is stirred at room temperature, leading to the quantitative formation of the bis(terpy) complex.

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent. The complex crystallizes as [Nd(OTf)₂(terpy)₂(py)][OTf]·0.5py.

Characterization: The resulting complex can be characterized by single-crystal X-ray diffraction, elemental analysis, and spectroscopic methods such as FT-IR and UV-Vis spectroscopy.

Structural Characterization

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the solid-state structure of coordination complexes. The structure of [Nd(OTf)₂(terpy)₂(py)][OTf] reveals a central neodymium ion coordinated to two terpyridine ligands, two triflate anions, and one pyridine molecule, resulting in a coordination number of 9.[4]

Table 1: Selected Bond Lengths and Angles for [Nd(OTf)₂(terpy)₂(py)][OTf] [4]

| Bond | Length (Å) | Angle | Degree (°) |

| Nd–N(terpy) | 2.60 - 2.65 | N(terpy)–Nd–N(terpy) | ~60 - 140 |

| Nd–N(py) | 2.63 | N(terpy)–Nd–N(py) | ~70 - 130 |

| Nd–O(OTf) | 2.45 - 2.50 | O(OTf)–Nd–O(OTf) | ~80 - 150 |

Note: The data presented here are generalized from the reported crystal structure. For precise values, please refer to the original publication.

Spectroscopic Properties

The spectroscopic properties of this compound complexes provide valuable insights into their electronic structure and coordination environment.

NMR Spectroscopy

Due to the paramagnetic nature of the Nd³⁺ ion (4f³ electronic configuration), the NMR spectra of its complexes exhibit significantly shifted and often broadened signals.[1] The interpretation of these spectra can be complex but provides information on the structure and dynamics of the complexes in solution. The large paramagnetic shifts are a consequence of both through-bond (contact) and through-space (pseudocontact) interactions between the unpaired electrons and the nuclei.

Table 2: Representative NMR Data for Paramagnetic Neodymium(III) Complexes

| Nucleus | Ligand Proton/Carbon | Chemical Shift Range (ppm) |

| ¹H | Aromatic (e.g., terpy) | -10 to 30 |

| ¹H | Aliphatic | -5 to 20 |

| ¹³C | Aromatic | -50 to 200 |

| ¹⁹F | Coordinated OTf⁻ | ~ -77 |

| ¹⁹F | Free OTf⁻ | ~ -79 |

Note: These are general ranges and the actual chemical shifts are highly dependent on the specific ligand environment.

Luminescence Spectroscopy

Neodymium(III) complexes are known for their characteristic near-infrared (NIR) luminescence, with emission bands around 880, 1060, and 1340 nm, corresponding to the ⁴F₃/₂ → ⁴I₉/₂, ⁴F₃/₂ → ⁴I₁₁/₂, and ⁴F₃/₂ → ⁴I₁₃/₂ transitions, respectively. The luminescence of the Nd³⁺ ion is often sensitized through the "antenna effect," where organic ligands with strong absorption in the UV-Vis region absorb light and transfer the energy to the metal center.

Table 3: Luminescence Properties of Selected Neodymium(III) Complexes

| Complex | Excitation Wavelength (nm) | Emission Maxima (nm) | Quantum Yield (%) |

| [Nd(tta)₃(phen)] | ~350 | 880, 1060, 1340 | ~0.1 - 1 |

| [Nd(poly(pyrazolyl)borate) complexes] | Ligand dependent | ~880, 1060, 1340 | Varies |

Note: Quantum yields are highly sensitive to the ligand environment and the presence of quenchers like O-H or C-H oscillators.

Applications in Catalysis

This compound is a highly effective Lewis acid catalyst for a variety of organic reactions, including Diels-Alder reactions, Friedel-Crafts acylations, and aldol reactions.[3][5] Its water-tolerant nature allows for these reactions to be carried out under environmentally benign conditions.

Diels-Alder Reaction

In the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, this compound catalyzes the reaction by coordinating to the dienophile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and often enhancing its stereoselectivity.[5]

Visualizations

Luminescence Sensitization Pathway (Antenna Effect)

Caption: The "antenna effect" mechanism for sensitization of Nd³⁺ luminescence.

Catalytic Cycle of a Lewis Acid-Catalyzed Diels-Alder Reaction

Caption: Generalized catalytic cycle for a Nd(OTf)₃-catalyzed Diels-Alder reaction.

Conclusion

This compound exhibits a rich and versatile coordination chemistry, enabling its application in diverse fields. Its ability to form stable complexes with a variety of ligands, coupled with its unique spectroscopic and catalytic properties, makes it a subject of ongoing research and development. This guide provides a foundational understanding for professionals in chemistry and drug development, highlighting the key aspects of its coordination chemistry and potential for future applications.

References

- 1. scispace.com [scispace.com]

- 2. This compound|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective complexation of uranium(iii) over lanthanide(iii) triflates by 2,2′:6′,2″-terpyridine. X-Ray crystal structures of [M(OTf)3(terpy)2] and [M(OTf)2(terpy)2(py)][OTf] (M = Nd, Ce, U) and of polynuclear µ-oxo uranium(iv) complexes resulting from hydrolysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Neodymium(III) Trifluoromethanesulfonate as a Recyclable, Water-Tolerant Catalyst for Friedel-Crafts Acylation

Abstract

The Friedel-Crafts acylation is a cornerstone of organic synthesis for producing aromatic ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries.[1] Traditional protocols employing stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) are plagued by harsh anhydrous conditions, significant corrosive waste streams, and complex product work-ups.[2] This application note details a robust and environmentally benign protocol utilizing catalytic amounts of Neodymium(III) trifluoromethanesulfonate [Nd(OTf)₃], a water-tolerant, and recyclable Lewis acid.[3][4] We provide a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol for the acylation of anisole, a catalyst recycling procedure, and a comparative analysis of its catalytic efficacy.

Introduction: Overcoming the Limitations of Classical Friedel-Crafts Chemistry

The electrophilic aromatic substitution reaction developed by Charles Friedel and James Mason Crafts in 1877 remains a fundamental method for C-C bond formation.[5] However, the classical acylation variant suffers from a major drawback: the Lewis acid catalyst (e.g., AlCl₃) forms a strong complex with the resulting ketone product, necessitating its use in stoichiometric or even over-stoichiometric amounts.[1] This leads to poor atom economy and generates large volumes of acidic, aluminous waste upon aqueous work-up.[2]

Lanthanide(III) trifluoromethanesulfonates, or lanthanide triflates [Ln(OTf)₃], have emerged as a superior class of catalysts that circumvent these issues.[5] Their remarkable stability in the presence of water and protic solvents, combined with their strong Lewis acidity, allows them to be used in catalytic quantities and be easily recovered and reused, aligning with the principles of green chemistry.[3][4] this compound [Nd(OTf)₃] is a representative member of this family, offering an effective and sustainable alternative for the synthesis of aromatic ketones.[6]

The Catalytic Mechanism: The Role of Nd(OTf)₃

The efficacy of Nd(OTf)₃ lies in its function as a robust, water-tolerant Lewis acid. The catalytic cycle for the acylation of an arene with an acid anhydride can be described in four key stages.[7]

-

Electrophile Activation: The Lewis acidic Neodymium(III) center coordinates to the carbonyl oxygen of the acylating agent (e.g., acetic anhydride). This polarization of the carbonyl group facilitates the formation of a highly reactive acylium ion intermediate. The triflate anion is crucial in stabilizing this intermediate.[4]

-

π-Complex Formation: The electron-rich aromatic ring of the substrate (e.g., anisole) interacts with the activated electrophile complex, forming a π-complex.

-

σ-Complex (Arenium Ion) Formation: The aromatic ring performs a nucleophilic attack on the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation known as a σ-complex or arenium ion.

-

Deprotonation and Catalyst Regeneration: A weak base (e.g., the triflate anion or solvent) abstracts a proton from the σ-complex, restoring the aromaticity of the ring and yielding the final ketone product. This step regenerates the active Nd(OTf)₃ catalyst, allowing it to re-enter the catalytic cycle. Kinetic studies have suggested that this C-H bond scission is the turnover-limiting step of the reaction.[7]

Below is a diagram illustrating the catalytic cycle.

Caption: Catalytic cycle of Nd(OTf)₃ in Friedel-Crafts acylation.

Experimental Protocol: Acylation of Anisole with Acetic Anhydride

This protocol provides a representative procedure for the acylation of anisole to produce 4-methoxyacetophenone, a valuable fragrance and pharmaceutical intermediate.

3.1. Materials and Equipment

-

Reagents:

-

Anisole (≥99%)

-

Acetic Anhydride (≥99%)

-

This compound [Nd(OTf)₃] (98%)

-

Nitromethane (CH₃NO₂) (Anhydrous, 96%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-necked round-bottom flask (flame-dried)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

-

Rotary evaporator

-

3.2. Reaction Setup and Procedure

The following diagram outlines the general experimental workflow.

Caption: General workflow for Nd(OTf)₃ catalyzed acylation.

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Maintain the system under a positive pressure of inert gas (Nitrogen or Argon).

-

Charging Reagents: To the flask, add this compound (0.59 g, 1.0 mmol, 10 mol%). Add nitromethane (20 mL) followed by anisole (1.08 g, 10.0 mmol, 1.0 equiv). Stir the mixture at room temperature until the catalyst dissolves.

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.23 g, 12.0 mmol, 1.2 equiv) to the reaction mixture via syringe over 5 minutes.

-

Causality Note: Slow addition prevents a rapid exotherm. An excess of the acylating agent ensures complete conversion of the limiting aromatic substrate.

-

-

Reaction: Heat the reaction mixture to 50 °C using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the anisole is consumed (typically 4-6 hours).

-

Quenching: Once the reaction is complete, cool the flask to room temperature and quench the reaction by adding 20 mL of deionized water.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers.

-

Causality Note: The aqueous wash is crucial. It removes the water-soluble Nd(OTf)₃ catalyst from the organic product phase, which is the basis for the recycling protocol.

-

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acetic acid, followed by brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-methoxyacetophenone.

Catalyst Performance and Substrate Scope

The catalytic activity of lanthanide triflates can vary based on the specific lanthanide metal, substrate, and reaction conditions. Nd(OTf)₃ is an effective catalyst, though others like Yb(OTf)₃ have shown higher efficacy in some studies.[5][6] For less reactive aromatic substrates, the addition of a co-catalyst like lithium perchlorate (LiClO₄) can dramatically enhance the reaction rate.[7]

Table 1: Comparative Acylation of Anisole with Acetic Anhydride (Data synthesized from studies on various lanthanide triflates to provide context)[3][6]

| Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Nd(OTf)₃ | Nitroethane | 50 | 6 | ~85 |

| Yb(OTf)₃ | Nitroethane | 50 | 4 | ~93 |

| Pr(OTf)₃ | DES III | 80 | 0.5 | 95 |

| Sc(OTf)₃ | Acetonitrile | 50 | 5 | ~90 |

Table 2: Representative Substrate Scope for Ln(OTf)₃ Catalyzed Acylation (Illustrative examples based on general reactivity)[8]

| Aromatic Substrate | Acylating Agent | Product | Typical Yield Range |

| Anisole | Acetic Anhydride | 4-Methoxyacetophenone | High (85-95%) |

| Thioanisole | Acetic Anhydride | 4-(Methylthio)acetophenone | High (80-90%) |

| Mesitylene | Acetic Anhydride | 2,4,6-Trimethylacetophenone | High (85-95%) |

| Toluene | Acetic Anhydride | 4-Methylacetophenone | Moderate (50-70%)* |

| Thiophene | Propionic Anhydride | 2-Propionylthiophene | Good (70-85%) |

*Yields for less activated arenes like toluene are often lower and may require a co-catalyst.

Catalyst Recovery and Recycling

A significant advantage of Nd(OTf)₃ is its ease of recovery and reuse, which is critical for sustainable industrial applications.[3]

Protocol for Catalyst Recycling:

-

Isolate Aqueous Layer: After the extraction step (Section 3.2, Step 6), retain the aqueous layer that contains the dissolved Nd(OTf)₃ catalyst.

-

Remove Water: Place the aqueous solution in a round-bottom flask and remove the water under reduced pressure using a rotary evaporator.

-

Drying: For complete removal of residual water, dry the resulting white solid in a vacuum oven at 100-120 °C for 4-6 hours.

-

Reuse: The recovered white solid, Nd(OTf)₃, can be directly reused in subsequent reactions. Studies have shown that the catalyst can be recycled multiple times with only a slight decrease in activity, likely due to mechanical losses during recovery.[3][4]

Safety and Handling

-

This compound: Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Do not breathe dust.[9]

-

Acetic Anhydride: Corrosive and lachrymatory. Handle only in a well-ventilated fume hood.

-

Nitromethane: Flammable and toxic. Avoid inhalation and contact with skin.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Ensure all glassware is properly dried to prevent unwanted side reactions, although the catalyst is water-tolerant.

Conclusion

This compound serves as an efficient, water-tolerant, and recyclable Lewis acid catalyst for the Friedel-Crafts acylation of aromatic compounds. This protocol offers a greener and more practical alternative to traditional methods, characterized by mild reaction conditions, simple work-up procedures, and high product yields. The ability to easily recover and reuse the catalyst makes this methodology highly attractive for both academic research and industrial-scale synthesis, contributing to more sustainable chemical processes.

References

-

Dzudza, A., & Marks, T. J. (2008). Lanthanide Triflate-Catalyzed Arene Acylation. Relation to Classical Friedel–Crafts Acylation. The Journal of Organic Chemistry, 73(13), 4994–5004. [Link]

-

Kawada, A., et al. (1994). Lanthanide Triflate Catalyzed Friedel-Crafts Acylation. Journal of the Chemical Society, Chemical Communications, (10), 1157-1158. As cited in: Patel, H., et al. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 25-29. [Link]

-

Tran, P. H., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 7(51), 48183–48192. [Link]

-

National Center for Biotechnology Information (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. PubMed Central. [Link]

-